Benzenamine, N-(1-methylethylidene)-
Description
Benzenamine, N-(1-methylethylidene)- (IUPAC name), also known as N-isopropylideneaniline, is an imine derivative of aniline characterized by a C=N bond formed via condensation between aniline and acetone. This compound serves as a precursor in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. Its structure features a planar C=N bond with a length of 1.292 Å, consistent with typical imine bond lengths observed in similar compounds .
Properties
CAS No. |
1124-52-3 |
|---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
N-phenylpropan-2-imine |
InChI |
InChI=1S/C9H11N/c1-8(2)10-9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
YEYCASGOSICVMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenamine, N-(1-methylethylidene)- can be synthesized through the reaction of aniline with acetone. The reaction typically involves the use of a catalyst such as hydrochloric acid to facilitate the formation of the imine bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N-(1-methylethylidene)- involves similar reaction conditions but on a larger scale. The process may include additional purification steps such as distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-(1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can undergo substitution reactions where the isopropylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce the corresponding amine .
Scientific Research Applications
Benzenamine, N-(1-methylethylidene)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-(1-methylethylidene)- involves its interaction with specific molecular targets. The compound can form imine bonds with various substrates, leading to the formation of new chemical entities. These interactions are facilitated by the presence of the isopropylidene group, which enhances the reactivity of the nitrogen atom .
Comparison with Similar Compounds
Bond Length and Substituent Effects
The C=N bond length in N-(1-methylethylidene)benzenamine (1.292 Å) is comparable to other imines:
- (E)-1-(Naphthalen-2-yl)ethylideneamine: 1.265 Å
- 2-(N-benzyl-α-iminoethyl)phenol: 1.286 Å
- (S)-(+)-N-(1-phenylethyl)salicylideneamine: 1.264 Å
The slight variations arise from electron-donating or withdrawing substituents. For example, electron-withdrawing groups (e.g., nitro in Benzenamine, N-[(4-nitrophenyl)methylene]-) shorten the C=N bond by increasing conjugation, while electron-donating groups (e.g., methoxy in Benzenamine, 4-methoxy-N-(phenylmethylene)-) lengthen it .
Molecular Weight and Substituent Diversity
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| N-(1-methylethylidene)benzenamine | C₉H₁₁N | 133.19 | Isopropylidene |
| N-(4-Methylphenyl)-2-propanimine | C₁₀H₁₃N | 147.22 | 4-Methylphenyl, propanimine |
| Benzenamine, 2-(1-methylethyl) | C₉H₁₃N | 135.21 | o-Isopropyl |
| Benzenamine, 4-methoxy-N-(phenylmethylene)- | C₁₄H₁₃NO | 211.26 | 4-Methoxy, phenylmethylene |
Substituents such as methyl, methoxy, or nitro groups significantly influence solubility, reactivity, and intermolecular interactions .
Key Reaction Conditions
- Solvents: Ethanol, DMF, and 1,4-dioxane are common .
- Catalysts : Zinc dust or phosphorus oxychloride (POCl₃) facilitate imine formation .
- Purification: Column chromatography or recrystallization from ethanol ensures high purity .
Physical and Thermodynamic Properties
| Property | N-(1-methylethylidene)benzenamine | Benzenamine, N-[(4-nitrophenyl)methylene]- | Benzenamine, 4-methoxy-N-(phenylmethylene)- |
|---|---|---|---|
| Melting Point (°C) | Not reported | 347.2 (ΔfusH = 24.56 kJ/mol) | Not reported |
| Boiling Point (°C) | Not reported | - | 677.16 (calculated) |
| LogP | ~2.1 (estimated) | Higher due to nitro group | ~2.8 (methoxy enhances hydrophobicity) |
Data sourced from NIST and Joback methods highlight the impact of substituents on thermal stability and solubility .
Antifungal Performance
- N-(1-methylethylidene)benzenamine Derivatives: Modifying the benzene ring with electron-withdrawing groups (e.g., Cl, NO₂) enhances antifungal activity. For example, chloro-substituted derivatives exhibit MIC values as low as 1.62 µg/mL against Candida albicans .
- QSAR Insights : Thermodynamic descriptors like molar refractivity and ovality correlate with antifungal efficacy. Para-substitutions optimize steric and electronic interactions with fungal enzyme targets .
Q & A
Basic: What are the optimal synthetic routes for preparing Benzenamine, N-(1-methylethylidene)-, and how do reaction conditions influence yield?
Methodological Answer:
The compound can be synthesized via condensation reactions between aniline derivatives and ketones. For example, Schiff base formation using 1-methylethylidene groups involves refluxing aniline with acetone or related ketones in the presence of acid catalysts (e.g., acetic acid) under anhydrous conditions . Optimization includes:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalyst choice: Lewis acids like ZnCl₂ improve imine formation efficiency.
- Temperature control: Reflux at 80–100°C maximizes yield while minimizing side products.
Evidence from analogous compounds (e.g., benzylidene derivatives) suggests yields vary between 60–85% depending on steric hindrance and electronic effects of substituents .
Basic: What spectroscopic techniques are most effective for characterizing N-(1-methylethylidene)-substituted benzenamines?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Stretching vibrations for C=N bonds appear at ~1640 cm⁻¹, and N–H bending (if present) near 3300 cm⁻¹ .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 149 for C₁₀H₁₅N) and fragmentation patterns validate structural integrity .
Advanced: How can computational methods resolve contradictions in experimental data for N-(1-methylethylidene)-benzenamine derivatives?
Methodological Answer:
Discrepancies in reaction yields or spectroscopic data may arise from conformational isomerism or solvent effects. Use:
- Density Functional Theory (DFT): Calculate optimized geometries and electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- Molecular Dynamics (MD): Simulate solvent interactions to explain solubility differences or byproduct formation .
For example, DFT can model steric clashes in bulky derivatives that reduce yields, aligning with experimental observations in tert-butyl analogs .
Advanced: What strategies mitigate degradation of N-(1-methylethylidene)-benzenamines under oxidative conditions?
Methodological Answer:
- Stabilization Techniques:
- Degradation Monitoring:
Advanced: How do substituent effects on the benzene ring influence the electronic properties of N-(1-methylethylidene)-benzenamines?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Nitro or cyano substituents reduce electron density at the imine nitrogen, lowering basicity (pKa ~3–5) and shifting UV-Vis absorbance to longer wavelengths (λmax 280–320 nm) .
- Electron-Donating Groups (EDGs): Methoxy or methyl groups increase electron density, enhancing stability against electrophilic attack.
- Experimental Validation:
Basic: What are the regulatory considerations for handling N-(1-methylethylidene)-benzenamines in laboratory settings?
Methodological Answer:
- Toxicity Screening: Follow OECD Test Guidelines (e.g., Acute Oral Toxicity 423) to assess LD₅₀ values .
- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before incineration .
- Documentation: Maintain records per EPA Significant New Use Rules (SNURs) for amine derivatives under 40 CFR §721.1105 .
Advanced: How can environmental persistence of N-(1-methylethylidene)-benzenamines be evaluated?
Methodological Answer:
- Biodegradation Assays: Use OECD 301B (CO₂ Evolution Test) to measure mineralization rates over 28 days .
- Ecotoxicity Studies:
- Regulatory Alignment: Compare data to Canada’s Chemical Management Plan (CMP) thresholds for persistent organic pollutants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
